Ethyl 4-aminocyclohexanecarboxylate
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Overview
Description
Ethyl 4-aminocyclohexanecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexanecarboxylic acid, where an amino group is attached to the fourth position of the cyclohexane ring, and an ethyl ester group is attached to the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 4-nitrocyclohexanecarboxylate using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Another method involves the reductive amination of ethyl 4-oxocyclohexanecarboxylate with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in an organic solvent such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient reduction of the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted cyclohexanecarboxylate derivatives.
Scientific Research Applications
Ethyl 4-aminocyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-aminocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxocyclohexanecarboxylate: Differing by the presence of a keto group instead of an amino group.
4-Aminocyclohexanecarboxylic acid: Lacking the ethyl ester group.
Ethyl 4-aminobutyrate hydrochloride: Featuring a butyrate chain instead of a cyclohexane ring .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRJUXSLHUONH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203631 |
Source
|
Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-28-7 |
Source
|
Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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